N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide: is a chemical compound belonging to the thiazole class, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of 5-acetyl-4-methyl-1,3-thiazole: This can be achieved by reacting 4-methylthiazole with acetic anhydride in the presence of a suitable catalyst.
Cyclopentanecarboxamide Attachment: The thiazole derivative is then reacted with cyclopentanecarboxamide under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or thiazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and thiazolines.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
Chemistry: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar thiazole core but differ in the substituents attached to the thiazole ring.
2-Acetylthiazole: A simpler thiazole derivative that lacks the cyclopentanecarboxamide group.
Uniqueness: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is unique due to its combination of the thiazole ring and the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-7-10(8(2)15)17-12(13-7)14-11(16)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHFAPPNNOSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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